N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety and an indole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Indole Synthesis: The indole structure can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Coupling Reactions: The final step involves coupling the benzodioxole and indole moieties through amide bond formation, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with microtubules and inhibit cell division.
Biological Research: The compound is used to study the mechanisms of apoptosis and cell cycle regulation.
Pharmacology: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other well-known anticancer agents like paclitaxel.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another microtubule-targeting agent used in cancer therapy.
Vinblastine: An alkaloid that also disrupts microtubule function.
Colchicine: A compound that binds to tubulin and inhibits microtubule polymerization.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its trifluoroacetyl group, which enhances its binding affinity and specificity for tubulin . This structural feature distinguishes it from other microtubule inhibitors and may contribute to its potent anticancer activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4/c1-2-14-4-3-5-15-16(21(29)22(23,24)25)10-27(20(14)15)11-19(28)26-9-13-6-7-17-18(8-13)31-12-30-17/h3-8,10H,2,9,11-12H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGBLLRHWGBZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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